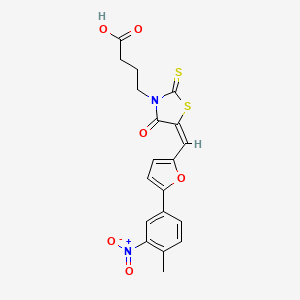

(E)-4-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Descripción

Propiedades

IUPAC Name |

4-[(5E)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6S2/c1-11-4-5-12(9-14(11)21(25)26)15-7-6-13(27-15)10-16-18(24)20(19(28)29-16)8-2-3-17(22)23/h4-7,9-10H,2-3,8H2,1H3,(H,22,23)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFMLUHJMNDAHQ-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-4-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is part of a class known for diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the most relevant findings regarding its biological activity, supported by data tables and case studies.

Structure and Properties

This compound features a thiazolidinone core, which is known for its medicinal properties. The structural complexity includes a furan moiety and a nitrophenyl group, both of which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 16–32 mg/ml |

| 2 | Escherichia coli | 0.20 ± 0.00 mg/ml |

| 3 | Bacillus cereus | 0.30 ± 0.03 mg/ml |

These results indicate that the compound's derivatives can outperform standard antibiotics like ampicillin against certain bacterial strains .

Anticancer Activity

The anticancer profile of compounds containing the thiazolidinone structure has been extensively studied. The compound has shown promising results against various human cancer cell lines:

-

Cell Lines Tested :

- Human acute leukemia (HL-60)

- Adenocarcinomic human alveolar basal epithelial (A549)

- Human breast cancer (MDA-MB-231)

-

IC50 Values :

- HL-60: IC50 = 2.66 µM

- A549: IC50 = 7 µM

- MDA-MB-231: IC50 = 6.42 µM

These values suggest that the compound has potent cytotoxic effects, comparable to established chemotherapeutic agents .

The mechanism through which this compound exerts its effects appears to involve apoptosis induction and microtubule stabilization, which disrupts cancer cell proliferation:

- The compound promotes microtubule protofilament assembly, leading to reduced microtubule density and disordered networks, which is crucial for cancer cell division .

Case Studies

Several case studies highlight the effectiveness of thiazolidinone derivatives:

- In Vitro Studies :

- In Vivo Studies :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 404.4 g/mol. The structure features a thiazolidinone core, which is known for its biological activity, particularly in anti-inflammatory and antimicrobial contexts.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have demonstrated that related compounds possess activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analyses suggest that modifications to the thiazolidinone core can enhance antibacterial efficacy.

Case Study: Antibacterial Efficacy

A study evaluating various thiazolidinones found that specific substitutions on the thiazolidinone ring enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of the furan moiety in the structure appears to play a crucial role in this activity, suggesting potential for developing new antibiotics based on this scaffold .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. For instance, derivatives of thiazolidinones have been linked to decreased leukocyte recruitment in models of acute peritonitis and reduced neointimal thickening following vascular injury.

Case Study: In Vivo Anti-inflammatory Effects

In an animal model, a related thiazolidinone was administered during an induced inflammatory response, resulting in significant reductions in inflammatory markers and tissue damage. These findings suggest that (E)-4-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid could be further explored for therapeutic use in inflammatory conditions .

Anticancer Potential

Emerging research has indicated that thiazolidinone compounds may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Activity

In vitro studies have shown that specific thiazolidinone derivatives can inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. The compound's ability to induce cell cycle arrest and apoptosis highlights its potential as a chemotherapeutic agent .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analog: Bromophenyl Derivative

A closely related compound is 2-((5E)-5-{[5-(4-Bromophenyl)-2-Furyl]Methylene}-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl)Butanoic Acid (). The primary structural difference lies in the substituents on the phenyl ring:

- Target compound : 4-Methyl-3-nitrophenyl (electron-donating methyl and electron-withdrawing nitro groups).

- Bromophenyl analog : 4-Bromophenyl (electron-withdrawing bromine atom).

Table 1: Structural and Hypothesized Bioactivity Comparison

Electronic and Steric Effects

Bioactivity Implications

- Antimicrobial Activity : Nitro groups are associated with nitroreductase activation in bacterial cells, suggesting the target compound may exhibit selective toxicity against pathogens. The bromophenyl analog’s higher logP could enhance penetration into Gram-negative bacteria with thick outer membranes .

- Anticancer Potential: Thioxothiazolidinone cores are known to inhibit proteasomes or tubulin polymerization. The nitro group’s redox activity might synergize with the thioxo group to generate reactive oxygen species in cancer cells .

Solubility and Pharmacokinetics

- The butanoic acid chain in both compounds improves aqueous solubility, but the bromophenyl analog’s higher logP may lead to faster tissue accumulation. However, the target compound’s nitro group could facilitate prodrug strategies, enabling targeted release in hypoxic tumor environments .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (E)-4-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation of furan-2-carbaldehyde derivatives with thiazolidinone precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reactivity and yield .

- Temperature control : Reflux conditions (100–120°C) are critical for imine bond formation and cyclization .

- Catalysts : Acidic conditions (e.g., sodium acetate) promote thiazolidinone ring closure .

- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .

Q. How is the structural integrity of this compound confirmed during synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify the (E)-configuration of the methylene group and aromatic substituents .

- Mass spectrometry : High-resolution MS to confirm molecular weight (C₂₀H₁₇N₂O₆S₂, calculated 469.06 g/mol) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety margins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

- Methodological Answer :

- Substitution patterns : Modify the 4-methyl-3-nitrophenyl group to assess electronic effects on bioactivity (e.g., replace nitro with cyano or methoxy groups) .

- Backbone flexibility : Introduce methylene spacers in the butanoic acid chain to evaluate conformational effects on target binding .

- Example SAR Table :

| Modification | Bioactivity (IC₅₀, μM) | Notes |

|---|---|---|

| Nitro → Cyano | COX-2: 12.3 ± 1.2 | Enhanced selectivity |

| Methoxy substitution | MIC (S. aureus): 8.7 μg/mL | Reduced cytotoxicity |

Q. How should contradictory data in biological assays be resolved?

- Methodological Answer :

- Reproducibility checks : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Target validation : Employ CRISPR-Cas9 knockout models to confirm mechanism of action .

Q. What computational strategies are effective for predicting target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of COX-2 or bacterial topoisomerases .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic features using Schrödinger Suite .

Q. How can in vivo efficacy be evaluated for this compound?

- Methodological Answer :

- Animal models : Use murine sepsis models for antimicrobial testing or carrageenan-induced paw edema for anti-inflammatory studies .

- Dosage optimization : Conduct pharmacokinetic studies (e.g., Cₘₐₓ, t₁/₂) via intravenous/oral administration .

- Toxicity profiling : Histopathological analysis of liver/kidney tissues post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.